2-(2-氨基-1-羟基丙基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

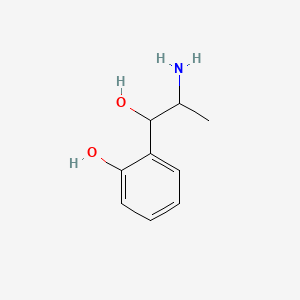

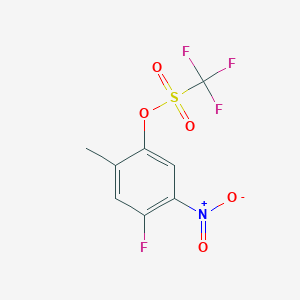

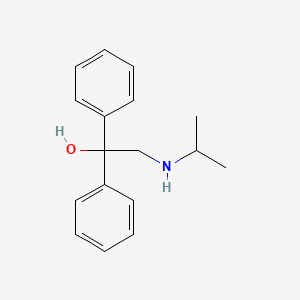

“2-(2-Amino-1-hydroxypropyl)phenol” is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known as “3-(2-amino-1-hydroxypropyl)phenol” and is a solid in its physical form .

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Amino-1-hydroxypropyl)phenol” has been reported in the literature . For instance, the synthesis of 2-aminophenol derivatives has been achieved through the condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes . Another method involves the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone to give the chiral chloro alcohol .

Molecular Structure Analysis

The molecular structure of “2-(2-Amino-1-hydroxypropyl)phenol” consists of a phenol group attached to a 2-amino-1-hydroxypropyl group . The InChI code for this compound is 1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 .

Chemical Reactions Analysis

Phenols, which “2-(2-Amino-1-hydroxypropyl)phenol” is a derivative of, are known to undergo various chemical reactions . For instance, phenols can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They are also known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

科学研究应用

环境降解和催化

来自解热芽孢杆菌 A7 的苯酚羟化酶描述了参与苯酚降解的一个新型酶系统,重点介绍了微生物分解环境中酚类化合物的途径。这项研究表明在酚类污染物的生物修复和环境清理中具有潜在应用 (Kirchner 等,2003).

抗氧化和自由基清除活性

酚类衍生物作为膜脂质过氧化的抑制剂的作用探讨了酚类化合物(包括与 2-(2-氨基-1-羟基丙基)苯酚结构相似的衍生物)如何作为抗氧化剂和自由基清除剂。这项研究为此类化合物在保护氧化应激方面潜在应用提供了依据 (Dinis 等,1994).

聚合物化学

钇配合物作为丙交酯活性无规聚合和永生聚合的催化剂表明酚类化合物在催化聚合反应中的作用,这可能意味着 2-(2-氨基-1-羟基丙基)苯酚在开发新型聚合物材料或作为聚合物合成中的催化剂方面的应用 (Amgoune 等,2007).

生化相互作用和毒性

羟基自由基和紫外光将溶解的酚类物质意外转化为有毒二羰基化合物重点介绍了酚类化合物在环境条件下的转化,这可能导致有毒产物的形成。这项研究强调了了解酚类化合物(包括 2-(2-氨基-1-羟基丙基)苯酚)在环境和生物系统中的化学行为和潜在风险的重要性 (Prasse 等,2018).

未来方向

While specific future directions for “2-(2-Amino-1-hydroxypropyl)phenol” are not available, research into similar compounds suggests potential areas of interest. For instance, indole derivatives, which share some structural similarities with “2-(2-Amino-1-hydroxypropyl)phenol”, have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

2-(2-amino-1-hydroxypropyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMWKBHVLBBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-1-hydroxypropyl)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)

![6-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine](/img/structure/B2586010.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2586012.png)

![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)